molecular formula C18H13Cl2N3O2 B1436525 2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide CAS No. 338976-68-4

2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide

Cat. No. B1436525
CAS RN: 338976-68-4
M. Wt: 374.2 g/mol
InChI Key: GOWHRHNCJKJURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide is defined by its molecular formula, C18H13Cl2N3O2. Unfortunately, the search results do not provide further details about its 3D structure.

Scientific Research Applications

Heterocyclic Synthesis

This compound is a valuable precursor in the synthesis of heterocyclic compounds due to the presence of reactive functional groups that can undergo various cycloaddition reactions. The cyano and acrylamide groups facilitate the formation of diverse heterocyclic frameworks which are often found in biologically active molecules .

Biological Activity Studies

The structural features of this compound make it a candidate for the development of new chemotherapeutic agents. Its derivatives are studied for their potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties .

Chemical Intermediate

As a research chemical, it serves as an intermediate in the preparation of more complex organic molecules. Its versatility in chemical reactions makes it a staple in pharmaceutical research and development .

Pharmaceutical Testing

This compound is used in pharmaceutical testing to create reference standards that ensure the accuracy and reliability of analytical methods used in drug development .

Cyanoacetylation Reactions

It plays a role in cyanoacetylation reactions, a method used to prepare N-cyanoacetamides, which are crucial for the formation of biologically active compounds and novel heterocyclic moieties .

Organic Synthesis Methodology

It is also used in the development of new organic synthesis methodologies, particularly in the creation of carbon-nitrogen bonds, which are pivotal in the construction of many organic compounds.

Each of these applications demonstrates the compound’s significance in scientific research, highlighting its multifaceted role in advancing various fields of study. The information provided is based on the latest research and available data as of my last update in 2021, supplemented by recent findings from web sources . If you require further details or have specific questions about any of these applications, feel free to ask!

Mechanism of Action

The mechanism of action of 2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide is not specified in the search results. It’s important to note that this compound is intended for research use only.

Safety and Hazards

The safety and hazards associated with 2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide are not specified in the search results. As a research chemical, it should be handled with appropriate safety precautions.

Future Directions

The future directions for research involving 2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide are not specified in the search results . As a research compound, its use will likely depend on the specific research goals and objectives.

properties

IUPAC Name

2-cyano-N-[(2,6-dichlorophenyl)methoxyiminomethyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c19-16-7-4-8-17(20)15(16)11-25-23-12-22-18(24)14(10-21)9-13-5-2-1-3-6-13/h1-9,12H,11H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWHRHNCJKJURF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC=NOCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.